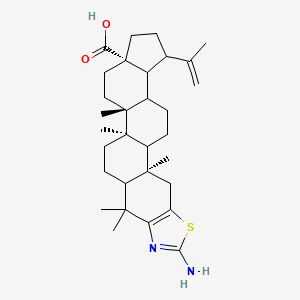

Anticancer agent 64

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H46N2O2S |

|---|---|

Molecular Weight |

510.8 g/mol |

IUPAC Name |

(2R,13R,14R,17S,20R)-6-amino-2,9,9,13,14-pentamethyl-20-prop-1-en-2-yl-5-thia-7-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-4(8),6-diene-17-carboxylic acid |

InChI |

InChI=1S/C31H46N2O2S/c1-17(2)18-10-13-31(25(34)35)15-14-29(6)19(23(18)31)8-9-22-28(5)16-20-24(33-26(32)36-20)27(3,4)21(28)11-12-30(22,29)7/h18-19,21-23H,1,8-16H2,2-7H3,(H2,32,33)(H,34,35)/t18-,19?,21?,22?,23?,28-,29+,30+,31-/m0/s1 |

InChI Key |

ODIHQYMUHPRVPR-WFCQAUAASA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(CC6=C(C5(C)C)N=C(S6)N)C)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)N=C(S6)N)C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action of Paclitaxel: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Paclitaxel is a potent, widely utilized chemotherapeutic agent belonging to the taxane family of drugs.[1] Its primary mechanism of action centers on the disruption of normal microtubule dynamics, which are critical for various cellular functions, most notably mitosis.[2] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly from tubulin dimers and stabilizes them by preventing depolymerization.[3][4] This aberrant stabilization of microtubules leads to the formation of non-functional microtubule bundles, disrupts the mitotic spindle assembly, and ultimately results in cell cycle arrest at the G2/M phase, triggering apoptosis.[1][2] This guide provides an in-depth overview of the molecular mechanisms of paclitaxel, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved in its anticancer activity.

Primary Mechanism of Action: Microtubule Stabilization

Under normal physiological conditions, microtubules exist in a state of dynamic equilibrium, continuously undergoing phases of polymerization and depolymerization, a process essential for the segregation of chromosomes during mitosis.[2][] Paclitaxel disrupts this delicate balance.

Key aspects of paclitaxel's interaction with microtubules include:

-

Binding Site: Paclitaxel binds specifically to the β-tubulin subunit within the microtubule polymer.[1][3] This binding occurs on the inner surface of the microtubule.[4]

-

Promotion of Assembly: It promotes the polymerization of tubulin dimers into microtubules.[3]

-

Inhibition of Depolymerization: The core of its action is the stabilization of these microtubules, protecting them from disassembly.[1] This leads to the formation of unusually stable and non-functional microtubule structures.[2][3]

-

Mitotic Disruption: The stabilized microtubules are unable to form a proper mitotic spindle, which is necessary for chromosome segregation.[1] This interference with the mitotic spindle leads to a prolonged activation of the mitotic checkpoint, ultimately causing cell cycle arrest in the G2/M phase.[1][6]

-

Induction of Apoptosis: The sustained mitotic arrest triggers programmed cell death, or apoptosis, which is the ultimate cause of cancer cell death.[1][2]

Quantitative Data on Paclitaxel Efficacy

The cytotoxic effects of paclitaxel are dose-dependent and vary across different cancer cell lines. A common metric for quantifying this effect is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) | Reference(s) |

| MCF-7 | Breast Cancer | 96 | 3500 | [7] |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 72 | 300 | [7][8] |

| SK-BR-3 | Breast Cancer (HER2+) | 72 | 4000 | [7][8] |

| T-47D | Breast Cancer (Luminal A) | 24 | 1577.2 | [9] |

| BT-474 | Breast Cancer | 96 | 19 | [7] |

| Various Cell Lines | Ovarian, Breast, Lung, etc. | 24 | 2.5 - 7.5 | [10] |

Key Signaling Pathways in Paclitaxel-Induced Apoptosis

Paclitaxel-induced apoptosis is a complex process involving the modulation of several key signaling pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial pro-survival pathway that is often dysregulated in cancer. Paclitaxel has been shown to inhibit this pathway, thereby promoting apoptosis.[6][11]

-

Mechanism of Inhibition: Paclitaxel can suppress the PI3K/Akt pathway through various mechanisms, including the induction of PTEN (a negative regulator of the pathway) via reactive oxygen species (ROS) and the upregulation of specific microRNAs.[12]

-

Downstream Effects: Inhibition of AKT leads to the de-repression of pro-apoptotic proteins and the suppression of anti-apoptotic proteins like Bcl-2.[6][12]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that can be activated by paclitaxel to induce apoptosis.[6]

-

Key Players: This includes the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[6][13]

-

Apoptotic Induction: The activation of the JNK pathway, in particular, has been linked to the inhibition of the anti-apoptotic protein Bcl-xL, further promoting cell death.[13]

TAK1-JNK Activation Pathway

Transforming growth factor-beta-activated kinase 1 (TAK1) has been identified as a key mediator in paclitaxel-induced apoptosis through the activation of the JNK pathway.[13] Paclitaxel treatment can enhance the levels of TAK1 and its binding protein, TAB1, leading to JNK phosphorylation and subsequent apoptosis.[13]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of paclitaxel on cancer cells and calculate the IC50 value.

-

MTT Assay:

-

Seed cells in a 96-well plate at a density of 3x10^4 cells/well and incubate for 24 hours.[6]

-

Treat the cells with varying concentrations of paclitaxel (e.g., 0, 0.01, 0.1, 1 µM) for a specified period (e.g., 24, 48, or 72 hours).[6][11]

-

Add 100 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours.[6]

-

Remove the supernatant and add 150 µl of DMSO to dissolve the formazan crystals.[6]

-

Measure the absorbance at 490 nm using a microplate reader.[14]

-

-

LDH Release Assay:

-

Treat cells with various concentrations of paclitaxel for 24 hours.[6]

-

Harvest the cell supernatants by centrifugation at 400 x g for 5 minutes.[6]

-

Add 120 µl of the supernatant to a new 96-well plate.[6]

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader to determine lactate dehydrogenase (LDH) activity as a measure of cytotoxicity.[6]

-

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of paclitaxel on cell cycle distribution.

-

Seed cells in 6-well plates and treat with desired concentrations of paclitaxel for 24 hours.[6]

-

Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[6]

-

Resuspend the cells in cold PBS and incubate with 1 ml of propidium iodide (PI) staining solution containing RNase A for 1 hour in the dark.[6]

-

Analyze the cell cycle distribution using a flow cytometer.[6]

In Vitro Microtubule Polymerization Assay

Objective: To assess the effect of paclitaxel on tubulin assembly.

-

Use purified tubulin from a commercial source (e.g., porcine brain).[15]

-

In a 96-well plate, combine tubulin (2 mg/mL) in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP and 10% glycerol.[15]

-

Add paclitaxel or control compounds at desired concentrations.

-

Monitor the extent of polymerization by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) or the change in absorbance at 350 nm at 37°C.[15][16]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Core mechanism of action of Paclitaxel.

Caption: MTT assay experimental workflow.

Caption: Paclitaxel-induced apoptosis signaling pathways.

References

- 1. Paclitaxel - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 9. scitepress.org [scitepress.org]

- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Apoptosis Induction Pathway of Anticancer Agent 64

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 64, also identified as compound 5m, is a novel triterpenoid thiazole derivative that has demonstrated significant cytotoxic activity against cancer cells.[1][2][3] This document provides a comprehensive technical overview of the molecular mechanisms underlying its anticancer effects, with a specific focus on the induction of apoptosis. The information presented herein is synthesized from publicly available research data and is intended to serve as a resource for professionals in the fields of oncology research and drug development.

Introduction

This compound has emerged as a promising candidate in preclinical cancer research.[1][2] Its efficacy is primarily attributed to its ability to trigger programmed cell death, or apoptosis, in cancer cells, thereby inhibiting tumor growth. This guide details the signaling pathways involved, presents available quantitative data, and outlines the experimental methodologies used to elucidate its mechanism of action.

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway .[1][2] This is evidenced by its effects on key molecular components of this pathway, leading to the activation of executioner caspases and subsequent cell death.

The key molecular events in the apoptosis induction pathway of this compound are:

-

Mitochondrial Membrane Depolarization: A significant and early event in the apoptotic process initiated by this agent is the disruption of the mitochondrial membrane potential.[1][2][3]

-

Regulation of Bcl-2 Family Proteins: The agent modulates the expression of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptosis pathway. Specifically, it leads to an increase in the expression of the pro-apoptotic protein BAX and a decrease in the expression of the anti-apoptotic protein Bcl-2 .[1][2]

-

Caspase Activation: The mitochondrial pathway activation culminates in the activation of initiator and executioner caspases. This compound has been shown to activate caspase-3 and caspase-7 .[1][2][3]

-

PARP Cleavage: The activation of executioner caspases leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[1][2][3]

In addition to inducing apoptosis, this compound also affects the cell cycle, causing an accumulation of cells in the G2/M phase and a reduction in the proportion of cells in the S phase.[1][2]

Quantitative Data

The following table summarizes the available quantitative data regarding the efficacy and molecular effects of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 | CCRF-CEM | 2.4 μM | [1][2][3] |

Further quantitative data on the extent of caspase activation, fold-change in BAX/Bcl-2 expression, and percentage of cells in G2/M phase are detailed in the primary research article by Borková L, et al. (2020) but are not publicly available in their entirety.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound-Induced Apoptosis

References

Unraveling the Mechanism of Anticancer Agent 64: A Technical Guide to Its Action on Mitochondrial Depolarization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 64, also identified as compound 5m, is a pyrazole derivative that has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth exploration of its mechanism of action, with a particular focus on its ability to induce mitochondrial depolarization, a key event in the initiation of apoptosis or programmed cell death. The information presented herein is compiled from publicly available data from chemical suppliers and is intended to serve as a comprehensive resource for researchers in the field of oncology and drug discovery. It is important to note that despite extensive searches, the primary research article detailing the initial synthesis and evaluation of this specific compound could not be definitively identified. Therefore, the experimental protocols provided are based on standard and widely accepted methodologies for the described assays.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a controlled process of cell death that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells. A pivotal step in the apoptotic cascade initiated by this compound is the disruption of mitochondrial function, specifically the depolarization of the mitochondrial membrane.

This process involves a cascade of events:

-

Mitochondrial Membrane Depolarization: this compound directly or indirectly targets the mitochondria, leading to a significant decrease in the mitochondrial membrane potential (ΔΨm)[1]. This depolarization is a critical initiating event in the intrinsic pathway of apoptosis.

-

Modulation of Bcl-2 Family Proteins: The compound influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein Bcl-2[1]. This shift in the BAX/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, this compound has been shown to activate caspase-3 and caspase-7[1].

-

PARP Cleavage: Activated caspases, in turn, cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and renders the enzyme inactive, preventing DNA repair and facilitating cell death[1].

-

Cell Cycle Arrest: In addition to inducing apoptosis, this compound also affects the cell cycle. It causes an accumulation of cells in the G2/M phase, thereby inhibiting cell proliferation[1].

Quantitative Data

The following tables summarize the available quantitative data regarding the efficacy of this compound.

| Cell Line | IC50 (µM) |

| CCRF-CEM (Human acute lymphoblastic leukemia) | 2.4[1] |

| Table 1: Cytotoxic Activity of this compound |

| Parameter | Effect |

| Mitochondrial Membrane Potential | Significant depolarization[1] |

| BAX Protein Expression | Increased[1] |

| Bcl-2 Protein Expression | Decreased[1] |

| Caspase-3 Activation | Induced[1] |

| Caspase-7 Activation | Induced[1] |

| PARP Cleavage | Induced[1] |

| Cell Cycle | Accumulation in G2/M phase[1] |

| Table 2: Mechanistic Effects of this compound |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the description of this compound's activity.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., CCRF-CEM) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.

-

JC-1 Staining: Incubate the treated cells with JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Cell Washing: Wash the cells with PBS to remove excess dye.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

-

Data Analysis: Quantify the percentage of cells with depolarized mitochondria (green fluorescence) in the treated and control groups.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BAX, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Cell Cycle Analysis

-

Cell Fixation: Harvest and fix the treated and control cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Caption: Signaling pathway of this compound leading to apoptosis.

Caption: Workflow for assessing mitochondrial depolarization.

References

In-Depth Technical Guide: The Impact of Anticancer Agent "Dehydrocostus Lactone" on A549 Lung Cancer Cells

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide details the effects of the natural sesquiterpene lactone, Dehydrocostus Lactone (DL), on the A549 human lung adenocarcinoma cell line. Initial searches for a compound specifically named "Anticancer agent 64" did not yield a singular, publicly documented molecule. However, the principles of anticancer agent evaluation remain. To provide a comprehensive and data-rich analysis as requested, this document focuses on Dehydrocostus Lactone, a well-studied compound with documented efficacy against A549 cells, as a representative "Anticancer Agent."

Dehydrocostus Lactone, isolated from Glossogyne tenuifolia, has demonstrated significant cytotoxic and anti-proliferative effects on A549 cells.[1] This guide will synthesize the available quantitative data, outline experimental methodologies, and visualize the key cellular pathways affected by this compound.

Quantitative Analysis of Cytotoxicity

The primary measure of an anticancer agent's efficacy is its ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The cytotoxic effects of Dehydrocostus Lactone on A549 cells have been quantified using various assays.

Table 1: Cytotoxicity of Dehydrocostus Lactone on A549 Cells

| Cell Line | Treatment Duration | IC50 Value (µg/mL) | Assay Method | Reference |

| A549 (Human Lung Carcinoma) | 24 hours | 6.3 ± 0.2 | MTT Assay | [1] |

| MRC-5 (Human Normal Lung Fibroblast) | 24 hours | 11.2 ± 0.7 | MTT Assay | [1] |

Data presented as mean ± standard deviation.

The data clearly indicates that Dehydrocostus Lactone exhibits potent cytotoxic activity against A549 lung cancer cells.[1] Importantly, it shows a degree of selectivity, with a higher IC50 value for the normal human lung fibroblast cell line MRC-5, suggesting it is more toxic to cancer cells than to normal cells.[1]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the key experiments used to evaluate the effects of Dehydrocostus Lactone on A549 cells.

Cell Culture and Maintenance

A549 human lung carcinoma cells and MRC-5 normal lung fibroblast cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL.

-

After 24 hours of incubation, the medium was replaced with fresh medium containing various concentrations of Dehydrocostus Lactone.

-

Following a 24-hour treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC50 value was calculated from the dose-response curve.

-

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining was used to determine the effect of Dehydrocostus Lactone on the cell cycle distribution of A549 cells.

-

Procedure:

-

A549 cells (1 x 10^5 cells/mL) were treated with various concentrations of Dehydrocostus Lactone for 24-48 hours.

-

The cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 75% ethanol at 4°C overnight.

-

After fixation, the cells were washed twice with cold PBS.

-

The cells were then resuspended in PBS containing 40 µg/mL PI and 0.1 mg/mL RNase A.

-

The mixture was incubated at 37°C for 30 minutes in the dark.

-

The DNA content of the cells was analyzed by flow cytometry.

-

Apoptosis Assay (Annexin V-FITC Staining)

The induction of apoptosis by Dehydrocostus Lactone was assessed using an Annexin V-FITC and PI apoptosis detection kit.

-

Procedure:

-

A549 cells (1 x 10^5 cells/mL) were treated with various concentrations of Dehydrocostus Lactone for 24 hours.

-

The cells were harvested, washed with PBS, and then centrifuged.

-

The cell pellet was resuspended in 1X binding buffer.

-

Annexin V-FITC and PI were added to the cell suspension.

-

The mixture was incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathways and Mechanisms of Action

Dehydrocostus Lactone exerts its anticancer effects by modulating key cellular processes, primarily through the induction of apoptosis.

Experimental Workflow for Evaluating Dehydrocostus Lactone

The following diagram illustrates the general workflow for investigating the anticancer effects of a compound like Dehydrocostus Lactone on a cancer cell line.

Caption: Workflow for assessing the in vitro anticancer effects of Dehydrocostus Lactone.

Proposed Apoptotic Signaling Pathway

While the precise and complete signaling cascade for Dehydrocostus Lactone in A549 cells requires further elucidation, a general model for apoptosis induction by many natural compounds involves the activation of caspases, a family of cysteine proteases that execute programmed cell death.

Caption: A generalized pathway for caspase-mediated apoptosis in A549 cells.

Conclusion

Dehydrocostus Lactone demonstrates significant potential as an anticancer agent for non-small cell lung cancer. Its potent cytotoxic effects on A549 cells, coupled with a degree of selectivity over normal lung cells, are promising. The primary mechanism of action appears to be the induction of apoptosis. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound, which could pave the way for its development as a therapeutic agent.

References

In-Depth Technical Guide: Activity of Anticancer Agent 64 in CCRF-CEM Leukemia Cells

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Anticancer Agent 64 (also referred to as compound 5m) in the context of CCRF-CEM, a human T-cell acute lymphoblastic leukemia cell line. The information presented herein is synthesized from available biochemical data and is intended to support further research and development of this compound as a potential therapeutic agent.

Core Activity and Potency

This compound demonstrates potent cytotoxic effects against CCRF-CEM leukemia cells. The primary mechanism of action is the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.[1][2][3][4]

Table 1: Cytotoxicity of this compound

| Cell Line | Compound | IC50 Value | Description |

| CCRF-CEM | This compound (compound 5m) | 2.4 µM | The half maximal inhibitory concentration, indicating potent cytotoxic activity against this leukemia cell line.[1][2][3][4] |

Mechanism of Action: Induction of Apoptosis

This compound triggers a cascade of molecular events in CCRF-CEM cells, leading to apoptosis. The key mechanistic actions are summarized below.

Table 2: Mechanistic Profile of this compound in CCRF-CEM Cells

| Biological Process | Key Events | Observed Effect |

| Mitochondrial Pathway Activation | Mitochondrial Depolarization | Induces a significant loss of mitochondrial membrane potential.[1][2][3][4] |

| Regulation of Bcl-2 Family Proteins | Increases the expression of the pro-apoptotic protein BAX and decreases the expression of the anti-apoptotic protein Bcl-2.[1][3] | |

| Execution of Apoptosis | Caspase Activation | Induces the activation of key executioner caspases, Caspase-3 and Caspase-7.[1][2][3][4] |

| PARP Cleavage | Leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2][3][4] | |

| Cell Cycle Regulation | Cell Cycle Arrest | Causes a significant accumulation of cells in the G2/M phase of the cell cycle and a reduction in the S phase population.[1][3] |

Signaling Pathway Diagram

Caption: Apoptotic pathway induced by this compound in CCRF-CEM cells.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.

Cell Culture

-

Cell Line: CCRF-CEM (Human T-cell acute lymphoblastic leukemia).

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).

-

Culture Conditions: Cells are maintained in a suspension culture at 37°C in a humidified atmosphere with 5% CO2. Cultures are maintained at a density between 3 x 10^5 and 2 x 10^6 viable cells/mL.

Cytotoxicity Assay (MTT or WST-based)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Cell Seeding: Seed CCRF-CEM cells in a 96-well plate at a density of 1 x 10^5 cells/mL (e.g., 5,000-10,000 cells per well) in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Reagent Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or a WST (water-soluble tetrazolium salt) reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat CCRF-CEM cells with this compound at various concentrations (e.g., 1x and 2x the IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect approximately 1-5 x 10^5 cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples immediately using a flow cytometer, detecting FITC fluorescence (FL1 channel) and PI fluorescence (FL2/FL3 channel).

-

Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

-

Cell Treatment & Lysis: Treat cells as described for the apoptosis assay. After treatment, lyse the cells using a provided lysis buffer.

-

Lysate Preparation: Centrifuge the lysed samples to pellet cell debris and collect the supernatant containing the cell lysate. Determine the protein concentration of the lysate.

-

Assay Reaction: In a 96-well plate, combine a standardized amount of protein lysate with a caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or a fluorogenic/luminogenic substrate).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Data Acquisition: Measure the absorbance (e.g., at 405 nm for pNA) or fluorescence/luminescence signal using a plate reader.

-

Analysis: Calculate the caspase activity, often expressed as a fold-change relative to the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the JC-1 dye to detect mitochondrial depolarization.

-

Cell Treatment: Treat CCRF-CEM cells with this compound as previously described. Include a positive control for depolarization (e.g., CCCP).

-

Cell Harvesting & Staining: Harvest the cells and resuspend them in pre-warmed medium containing JC-1 dye (typically 1-10 µM).

-

Incubation: Incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Data Acquisition: Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (FL2 channel). In apoptotic cells with low ΔΨm, JC-1 remains as monomers, emitting green fluorescence (FL1 channel).

-

Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Western Blot Analysis

This technique is used to measure changes in the expression levels of specific proteins (e.g., Bcl-2, BAX, PARP).

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BAX, Bcl-2, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine relative protein expression changes.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Treatment: Treat CCRF-CEM cells with this compound for a specified duration (e.g., 24 hours).

-

Harvesting and Fixation: Harvest the cells and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours or overnight.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the PI fluorescence in a linear mode.

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow Visualization

Caption: General workflow for evaluating this compound in CCRF-CEM cells.

References

"Anticancer agent 64" cell cycle arrest G2/M phase

A comprehensive guide to the G2/M cell cycle arrest induced by anticancer agent 64, with a focus on its mechanism of action, experimental evaluation, and relevant signaling pathways.

Introduction

Recent research has identified several compounds referred to as "this compound" that exhibit cytotoxic effects on cancer cells by inducing cell cycle arrest at the G2/M phase. This critical checkpoint ensures that cells do not enter mitosis with damaged DNA, making it a key target for anticancer drug development. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and signaling pathways associated with G2/M arrest induced by these agents, with a particular focus on the compound AZ64, for which detailed mechanistic data is available.

Data Summary

The following table summarizes the key findings related to different compounds identified as "this compound" and their effects on cancer cell lines.

| Compound Name | Cell Line(s) | Key Effects | Quantitative Data |

| This compound (Compound 5m) | CCRF-CEM | Induces G2/M phase cell cycle arrest and apoptosis.[1][2] | IC50 of 2.4 μM.[1][2] |

| Activates caspases 3 and 7, leads to PARP cleavage, and causes mitochondrial depolarization.[1][2] | |||

| Increases BAX expression and decreases Bcl-2 protein expression.[1][2] | |||

| AZ64 | Non-small cell lung cancer (NSCLC) cells | Potent anti-proliferative effect in a dose- and time-dependent manner.[3] | |

| Suppresses anchorage-independent growth and invasion.[3] | |||

| Induces G2/M arrest by downregulating Cdc25C expression, leading to the accumulation of phospho-cdc2 (Tyr15).[3] | |||

| Antitumor agent-64 (Compound 8d) | A549 | Potent cytotoxic activity. | |

| Induces apoptosis via the mitochondria-related pathway.[4][5] |

Signaling Pathways of G2/M Arrest

The G2/M checkpoint is tightly regulated by a complex network of proteins. Anticancer agent AZ64 has been shown to induce G2/M arrest by targeting key regulators of this transition.[3] The pathway involves the inhibition of the Cdc25C phosphatase, which is responsible for dephosphorylating and activating the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis.

Caption: Signaling pathway of AZ64-induced G2/M cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of anticancer agents on the cell cycle.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with the anticancer agent at various concentrations for the desired time. Include a vehicle-treated control.

-

Cell Harvesting: Harvest cells by trypsinization, then wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.[6][7][8]

Western Blotting for Cell Cycle Regulatory Proteins

This technique is used to detect changes in the expression levels of key cell cycle regulatory proteins.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-Cdc2 (Tyr15), anti-Cdc25C, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. The expression of a housekeeping protein like GAPDH is used as a loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of a novel anticancer agent on cell cycle progression.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

The compounds collectively referred to as "this compound" represent a promising area of cancer research. Their ability to induce G2/M cell cycle arrest highlights a key vulnerability in cancer cells. The detailed mechanistic work on AZ64, involving the downregulation of Cdc25C and subsequent inhibition of the Cdc2/Cyclin B1 complex, provides a solid foundation for further drug development.[3] The experimental protocols and workflows outlined in this guide offer a systematic approach for researchers to investigate and characterize novel anticancer agents targeting the G2/M checkpoint. Further studies are warranted to fully elucidate the therapeutic potential of these compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Antitumor activity of AZ64 via G2/M arrest in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorbyt.com [biorbyt.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

A Technical Guide to "Anticancer Agent 64": A Tale of Two Compounds

Introduction

The designation "Anticancer agent 64" is not attributed to a single, universally recognized molecule. Instead, it appears as a specific compound identifier in distinct research publications, each describing a unique chemical entity with potential anticancer properties. This technical guide provides an in-depth analysis of two such compounds, herein referred to as "Antitumor agent-64 (Compound 8d)" and "this compound (compound 5m)". Both have demonstrated promising cytotoxic effects through different mechanisms of action, making them subjects of interest for researchers and drug development professionals. This whitepaper will elucidate the chemical structure, properties, and biological activities of each compound, presenting a clear distinction between the two. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their therapeutic potential.

Part 1: Antitumor agent-64 (Compound 8d)

"Antitumor agent-64 (Compound 8d)" is a novel diosgenin derivative that has been shown to exhibit potent cytotoxic activity against the A549 human lung cancer cell line.[1][2] Its mechanism of action involves the induction of apoptosis through the mitochondria-related pathway.[1][2]

Chemical Structure and Properties

Compound 8d is a synthetic derivative of diosgenin, a naturally occurring steroid sapogenin. The core structure is a diosgenin backbone modified with a 1,3,4-thiadiazole moiety.

Table 1: Physicochemical Properties of Antitumor agent-64 (Compound 8d)

| Property | Value |

| Molecular Formula | C35H47N3O3S[3] |

| Molecular Weight | 589.83 g/mol [1] |

| Common Name | Antitumor agent-64, Compound 8d[1][2] |

| Core Scaffold | Diosgenin[1][2] |

Anticancer Activity

The anticancer potential of Antitumor agent-64 (Compound 8d) has been primarily evaluated against the A549 lung cancer cell line. The compound's cytotoxic effects are attributed to its ability to trigger programmed cell death, or apoptosis.

Signaling Pathway: Mitochondria-Mediated Apoptosis

Antitumor agent-64 (Compound 8d) induces apoptosis in A549 cells via the intrinsic, or mitochondria-related, pathway. This process involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.

Caption: Mitochondria-mediated apoptosis induced by Antitumor agent-64.

Experimental Protocols

-

Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of Antitumor agent-64 (Compound 8d) and incubated for another 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

-

Cell Treatment: A549 cells are treated with the desired concentration of Antitumor agent-64 (Compound 8d) for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Part 2: this compound (compound 5m)

"this compound (compound 5m)" is a triterpenoid thiazole derivative with demonstrated cytotoxic activity against the CCRF-CEM human T-cell leukemia cell line.[4][5] This compound induces apoptosis through the activation of caspases and also affects the cell cycle.[4][5]

Chemical Structure and Properties

Compound 5m is a synthetic molecule derived from triterpenoid acids, featuring a thiazole ring system. This structural motif is often associated with diverse pharmacological activities.

Table 2: Physicochemical Properties of this compound (compound 5m)

| Property | Value |

| Molecular Formula | C31H46N2O2S[4] |

| Molecular Weight | 510.77 g/mol [4] |

| CAS Number | 2387902-92-1[5] |

| Common Name | This compound, compound 5m[4][5] |

| Core Scaffold | Triterpenoid thiazole[4] |

Anticancer Activity

This compound (compound 5m) exhibits potent cytotoxicity against CCRF-CEM leukemia cells with an IC50 value of 2.4 μM.[4][5] Its anticancer effects are mediated by the induction of apoptosis and cell cycle arrest at the G2/M phase.[4][5]

Table 3: In Vitro Cytotoxicity of this compound (compound 5m)

| Cell Line | IC50 (μM) |

| CCRF-CEM | 2.4[4][5] |

Signaling Pathway: Apoptosis Induction and Cell Cycle Arrest

The mechanism of action for compound 5m involves a multi-faceted attack on cancer cells. It induces apoptosis by activating effector caspases 3 and 7, leading to the cleavage of PARP.[4][5] This is coupled with a disruption of the mitochondrial membrane potential and a modulation of Bcl-2 family proteins, with an increase in pro-apoptotic BAX and a decrease in anti-apoptotic Bcl-2 expression.[4] Furthermore, the compound causes an accumulation of cells in the G2/M phase of the cell cycle.[4][5]

Caption: Dual mechanism of action of this compound (compound 5m).

Experimental Protocols

-

Cell Lysis: CCRF-CEM cells are treated with compound 5m, harvested, and lysed with a specific lysis buffer.

-

Protein Quantification: The protein concentration of the lysate is determined using a BCA protein assay.

-

Caspase Reaction: A specific amount of protein lysate is incubated with a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) in a black 96-well plate.

-

Fluorescence Measurement: The fluorescence is measured over time using a fluorometer with excitation and emission wavelengths appropriate for the substrate. The rate of increase in fluorescence is proportional to the caspase activity.

-

Cell Treatment and Fixation: CCRF-CEM cells are treated with compound 5m, harvested, and fixed in cold 70% ethanol overnight.

-

RNAse Treatment and PI Staining: The fixed cells are washed with PBS and incubated with RNase A and Propidium Iodide (PI) staining solution.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the PI fluorescence intensity.

Caption: General experimental workflow for evaluating anticancer agents.

This technical guide has delineated the chemical and biological properties of two distinct molecules that have been referred to as "this compound". "Antitumor agent-64 (Compound 8d)", a diosgenin derivative, and "this compound (compound 5m)", a triterpenoid thiazole, both exhibit promising anticancer activities but through different mechanisms and against different cancer cell lines. The detailed information provided herein, including their chemical properties, mechanisms of action, and experimental protocols, should serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the in vivo efficacy and safety of these compounds is warranted to fully assess their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update | MDPI [mdpi.com]

Preclinical Research Findings on Adavosertib (AZD1775): A WEE1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for adavosertib (also known as AZD1775 and MK-1775), a potent and selective small-molecule inhibitor of WEE1 kinase. Adavosertib's mechanism of action centers on the abrogation of the G2/M cell cycle checkpoint, a critical pathway for DNA damage repair, particularly in cancers with existing G1 checkpoint deficiencies, such as those with TP53 mutations.

Mechanism of Action

Adavosertib is an ATP-competitive inhibitor of WEE1, a nuclear kinase that serves as a crucial gatekeeper for entry into mitosis.[1][2] WEE1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1, also known as CDC2), preventing premature mitotic entry and allowing time for DNA repair.[1][3] In cancer cells with a defective G1 checkpoint (often due to p53 mutation), reliance on the G2/M checkpoint is heightened.[1][4] By inhibiting WEE1, adavosertib prevents the inactivation of CDK1, forcing cells with damaged DNA to enter mitosis prematurely. This leads to a form of apoptotic cell death known as mitotic catastrophe.[2][5] Preclinical studies have demonstrated that this mechanism can sensitize tumor cells to a variety of DNA-damaging chemotherapeutic agents and radiation.[6][7]

Quantitative Data Presentation

In Vitro Efficacy: IC50 Values

Adavosertib has demonstrated potent activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line's genetic background and dependencies.

| Cell Line | Cancer Type | IC50 Value (nM) | Citation(s) |

| Cell-Free Assay | - | 5.2 | [8][9] |

| A-427 | Lung Carcinoma | 158 | [10] |

| HCT116 | Colorectal Carcinoma | 131 | [5] |

| OVCAR8 | Ovarian Cancer | ~500 (used in exp.) | [8] |

| CAOV3 | Ovarian Cancer | ~500 (used in exp.) | [8] |

In Vitro Phenotypic Effects

Treatment with adavosertib induces significant changes in cell cycle distribution and cell viability.

| Cell Line | Assay Type | Treatment | Result | Citation(s) |

| OVCAR8 | Cell Cycle Analysis | 500 nM Adavosertib for 72h | G2/M phase population increased from 14.4% to 58.3% | [8] |

| OVCAR8 | Apoptosis Assay | 500 nM Adavosertib for 72h | Apoptotic cells increased from 8.9% to 26.7% | [8] |

| CAOV3 | Apoptosis Assay | 500 nM Adavosertib for 72h | Apoptotic cells increased from 12.6% to 31.5% | [8] |

| OVCAR8 | Proliferation Assay | 500 nM Adavosertib for 72h | 82.3% reduction in proliferation | [8] |

| CAOV3 | Proliferation Assay | 500 nM Adavosertib for 72h | 38.0% reduction in proliferation | [8] |

In Vivo Efficacy: Xenograft Models

Adavosertib shows significant antitumor activity in various mouse xenograft models, both as a monotherapy and in combination with other agents.

| Cancer Type | Model | Treatment Regimen | Outcome | Citation(s) |

| Differentiated Thyroid Cancer | K1 Xenograft | Adavosertib (50 mg/kg) + Dabrafenib (30 mg/kg) + Trametinib (0.6 mg/kg) | Robust tumor growth suppression | [11] |

| Pediatric Solid Tumors | Neuroblastoma Xenograft | Adavosertib (120 mg/kg, PO, days 1-5) + Irinotecan (2.5 mg/kg, IP, days 1-5) | Significantly longer event-free survival compared to single agents | [10] |

| Lung Cancer | A427 Xenograft | Adavosertib (60 mg/kg, PO, BID) for 28 days | Significant inhibition of tumor growth vs. vehicle | [12] |

| Anaplastic Thyroid Cancer | 8505C Xenograft | Adavosertib (50 mg/kg) + Dabrafenib (30 mg/kg) + Trametinib (0.6 mg/kg) | Strong suppression of tumor growth | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments.

Protocol 1: In Vitro Cell Cycle Analysis via Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution following treatment with adavosertib.

-

Cell Culture and Treatment:

-

Plate cells (e.g., OVCAR8, CAOV3) in 6-well plates at a density to ensure they are in a logarithmic growth phase at the time of harvesting.

-

Treat cells with the desired concentration of adavosertib (e.g., 500 nM) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[8]

-

-

Cell Labeling and Fixation:

-

Utilize a kit such as the Click-iT™ EdU Flow Cytometry Assay Kit for cell cycle analysis.[8]

-

One hour before harvesting, pulse-label the cells with 5-ethynyl-2'-deoxyuridine (EdU) to mark cells in the S-phase.

-

Harvest cells by trypsinization, wash with PBS, and then fix using a 70% ethanol solution.

-

-

Staining and Data Acquisition:

-

Perform the Click-iT™ reaction to fluorescently label the EdU-incorporated DNA.

-

Resuspend cells in a DNA staining solution containing a dye like propidium iodide (PI) or FxCycle™ Violet Stain.

-

Acquire data using a flow cytometer (e.g., BD LSRFortessa™), collecting a minimum of 10,000 events per sample.[8]

-

-

Data Analysis:

-

Analyze the collected data using appropriate software (e.g., Flowing Software, FlowJo™).

-

Gate the cell populations to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

Protocol 2: Western Blotting for Pharmacodynamic Markers

This protocol is used to detect changes in protein levels and phosphorylation status, confirming the mechanism of action of adavosertib.

-

Cell Lysis and Protein Quantification:

-

Treat cells as described in Protocol 1.

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration for each lysate using a BCA or Bio-Rad protein assay kit.[8]

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a precast gel (e.g., 4%–20% Bio-Rad PROTEAN® TGX™).[8]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a transfer system (e.g., Trans-Blot Turbo Transfer System).[8]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target of interest (e.g., anti-phospho-CDK1 Tyr15, anti-total CDK1, anti-γH2AX, anti-Cyclin B1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as GAPDH or β-actin, to normalize protein levels. Quantify band intensity using software like ImageJ.

-

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for assessing the antitumor efficacy of adavosertib in a mouse model.

-

Cell Line and Animal Preparation:

-

Select an appropriate cancer cell line (e.g., K1, 8505C for thyroid cancer).

-

Implant tumor cells (e.g., 2 x 10^6 cells) subcutaneously or orthotopically into the flank of immunocompromised mice (e.g., Nude or NSG mice).[11]

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth using caliper measurements.

-

When tumors reach a predetermined size (e.g., mean diameter of 5-7 mm), randomize mice into treatment and control groups.[11]

-

-

Drug Formulation and Administration:

-

Formulate adavosertib in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration (PO).

-

Administer adavosertib at a specified dose and schedule (e.g., 50 mg/kg, daily, 5-days-on/2-days-off).[11]

-

For combination studies, co-administer the other agent (e.g., irinotecan) according to its established protocol.[10] The control group receives the vehicle(s) on the same schedule.

-

-

Efficacy and Toxicity Monitoring:

-

Measure tumor volumes twice weekly.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the animals and excise tumors for pharmacodynamic analysis (e.g., Western blotting, IHC).

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) and assess the statistical significance of differences between treatment groups.

-

Generate survival curves (e.g., Kaplan-Meier) to evaluate the effect on event-free or overall survival.

-

References

- 1. WEE1 Inhibitor Adavosertib Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adavosertib | Checkpoint Control Kinase Inhibitors: R&D Systems [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Adavosertib Enhances Antitumor Activity of Trastuzumab Deruxtecan in HER2-Expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antitumor Activity of Diosgenin Derivative "Anticancer Agent 64": A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antitumor activities of the diosgenin derivative known as "Anticancer agent 64," also identified as compound 8d or DG-8d. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action through its signaling pathways.

Core Findings on Antitumor Activity

"this compound" (Compound 8d) is a novel diosgenin derivative featuring a 5-(3-pyridyl)-1,3,4-thiadiazole moiety.[1] Research has demonstrated its potent cytotoxic effects against various human cancer cell lines, with a particularly significant impact on non-small cell lung cancer cells (A549).[1][2] The primary mechanism of its antitumor action is the induction of apoptosis through the mitochondria-related intrinsic pathway, which is mediated by the inhibition of the PI3K/Akt signaling pathway.[1]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic efficacy of "this compound" (Compound 8d) has been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below. For comparison, the cytotoxicity against a normal human gastric epithelial cell line (GES-1) is also included, highlighting the compound's selectivity for cancer cells.

| Cell Line | Cancer Type | IC50 (µM) of Compound 8d | IC50 (µM) of Diosgenin (Parent Compound) |

| A549 | Non-small cell lung cancer | 3.93 | 26.41 |

| HepG2 | Hepatocellular carcinoma | Data not available in snippets | Data not available in snippets |

| MCF-7 | Breast adenocarcinoma | Data not available in snippets | Data not available in snippets |

| HCT-116 | Colorectal carcinoma | Data not available in snippets | Data not available in snippets |

| GES-1 | Normal gastric epithelium | 420.4 | Data not available in snippets |

Table based on data from Zhang J, et al. Eur J Med Chem. 2020 and subsequent clarifications.[2]

Signaling Pathway of Apoptosis Induction

"this compound" exerts its pro-apoptotic effects by targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. The inhibition of this pathway leads to a cascade of events culminating in programmed cell death.

Caption: PI3K/Akt signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the procedures described in the referenced literature.[1][2]

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of "this compound".

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

-

Cell Seeding: Cancer cell lines (e.g., A549, HepG2, MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of "this compound" (typically ranging from 0 to 40 µM) and a vehicle control (DMSO).

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with "this compound".

Caption: Workflow for apoptosis analysis by flow cytometry.

Detailed Steps:

-

Cell Treatment: A549 cells are treated with "this compound" at specified concentrations (e.g., 0, 2, 4, and 8 µM) for 24 hours.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubation: The stained cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The samples are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect the expression levels of key proteins in the apoptotic pathway.

Caption: Workflow for Western blot analysis.

Detailed Steps:

-

Protein Extraction: A549 cells are treated with "this compound", and total protein is extracted using a suitable lysis buffer.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, PI3K, Akt, p-Akt, FoxO3a, Bim, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

"this compound" (Compound 8d) demonstrates significant potential as a therapeutic agent, particularly for non-small cell lung cancer. Its mechanism of action, centered on the inhibition of the PI3K/Akt signaling pathway and subsequent induction of apoptosis, provides a strong rationale for its further development. The data presented herein underscores its potent and selective cytotoxic activity against cancer cells. The detailed experimental protocols offer a foundation for researchers to replicate and expand upon these findings.

References

Technical Guide: Anticancer Potential of the Triterpenoid Thiazole "Anticancer Agent 64"

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Anticancer agent 64," a novel triterpenoid thiazole derivative, has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of its anticancer properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. The information is compiled from preclinical studies to facilitate further research and development of this promising compound.

Introduction

Triterpenoids, a class of naturally occurring compounds, have long been investigated for their diverse pharmacological activities, including anticancer effects.[1] The synthesis of hybrid molecules incorporating a thiazole moiety represents a promising strategy to enhance the cytotoxic potential of these natural scaffolds. "this compound" (also referred to as compound 5m) is a derivative of betulonic acid, a pentacyclic triterpenoid, and has emerged as a potent inducer of apoptosis in cancer cells.[1][2] This document outlines the key findings related to its anticancer activity and provides detailed methodologies for its study.

Quantitative Data

The cytotoxic activity of "this compound" and related compounds has been evaluated against a panel of human cancer cell lines and non-cancerous fibroblasts. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Cytotoxic Activity (IC50) of "this compound" (Compound 5m) and Comparators

| Compound | CCRF-CEM (Leukemia) | K562 (Leukemia) | K562-TAX (Resistant Leukemia) | HCT116 (Colon Cancer) | HCT116p53-/- (Colon Cancer) |

| "this compound" (5m) | 2.4 µM [1][2] | - | - | - | - |

| Compound 7b | 3.6 µM[1][2] | - | - | - | - |

| Compound 6b | - | 0.7 µM[1][2] | - | 1.0 µM[1][2] | - |

| Compound 6c | - | 3.4 µM[1][2] | 5.4 µM[1][2] | 3.5 µM[1][2] | 3.4 µM[1][2] |

Data extracted from Borková L, et al. Eur J Med Chem. 2020.[2]

Mechanism of Action: Induction of Intrinsic Apoptosis

"this compound" exerts its anticancer effects primarily through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[2] This process is initiated by intracellular signals and culminates in the activation of a cascade of caspases, leading to programmed cell death.

Signaling Pathway

The proposed signaling pathway for "this compound"-induced apoptosis is as follows:

-

Upregulation of Bax and Downregulation of Bcl-2: The compound modulates the expression of Bcl-2 family proteins, increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[2]

-

Mitochondrial Depolarization: The shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential.[2]

-

Caspase Activation: The disruption of the mitochondrial membrane results in the activation of initiator caspases, which in turn activate executioner caspases 3 and 7.[2]

-

PARP Cleavage: Activated caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

-

Cell Cycle Arrest: "this compound" has also been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[2]

Caption: Signaling pathway of "this compound" inducing apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anticancer potential of "this compound".

Synthesis of "this compound" (Triterpenoid Thiazole)

The synthesis of 2-aminothiazole derivatives of betulonic acid generally follows a multi-step process. A common route involves the Hantzsch thiazole synthesis.

Caption: General synthesis workflow for triterpenoid thiazoles.

Protocol:

-

Bromination of the Triterpenoid Backbone: The starting triterpenoid, such as betulonic acid, is brominated at the C2 position.

-

Cyclization with Thiourea: The resulting α-bromoketone is then reacted with thiourea to form the 2-aminothiazole ring fused to the triterpenoid A-ring.

Note: Specific reagents, solvents, and reaction conditions would be detailed in the primary literature.

Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxic effects of the compound on cancer cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of "this compound" and incubate for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases.

Protocol:

-

Cell Treatment: Treat cells with "this compound" at a concentration around its IC50 value for a specified time.

-

Cell Lysis and Reagent Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate.

-

Luminescence Measurement: Incubate at room temperature and measure the luminescence, which is proportional to the caspase activity.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay is used to detect mitochondrial depolarization, a key event in the intrinsic apoptosis pathway.

Protocol:

-

Cell Treatment: Treat cells with "this compound" as described for the caspase assay.

-

JC-1 Staining: Incubate the treated cells with the JC-1 fluorescent probe.

-

Fluorescence Measurement: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

-

Data Analysis: Quantify the shift from red to green fluorescence as an indicator of mitochondrial depolarization.

Caption: Experimental workflow for in vitro evaluation of "this compound".

Conclusion

"this compound" is a promising triterpenoid thiazole with potent cytotoxic activity against leukemia cell lines. Its mechanism of action involves the induction of intrinsic apoptosis, characterized by the modulation of Bcl-2 family proteins, mitochondrial depolarization, and caspase activation. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on expanding the evaluation to a broader range of cancer types, in vivo efficacy studies, and detailed pharmacokinetic and toxicological profiling.

References

Methodological & Application

Application Notes and Protocols for Anticancer Agent 64

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The designation "Anticancer agent 64" has been attributed to at least two distinct chemical compounds in scientific literature, each with unique properties and mechanisms of action. This document provides detailed application notes and protocols for the cell culture treatment and analysis of these two agents, herein referred to as Compound 5m and Compound 8d . It is crucial for researchers to identify which specific compound corresponds to their "this compound" to ensure the appropriate protocol is followed.

Agent 1: this compound (Compound 5m)